molecular formula C14H18O B1613072 3-(2,6-Dimethylphenyl)cyclohexanone CAS No. 486397-33-5

3-(2,6-Dimethylphenyl)cyclohexanone

Cat. No. B1613072
M. Wt: 202.29 g/mol
InChI Key: GSXZEDJTHRQYOR-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)cyclohexanone is a heterocyclic organic compound with the molecular formula C14H18O . It has a molecular weight of 202.29 and its IUPAC name is 3-(2,6-dimethylphenyl)cyclohexan-1-one . The compound is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 3-(2,6-Dimethylphenyl)cyclohexanone consists of a cyclohexanone ring with a 2,6-dimethylphenyl group attached . Cyclohexanone itself is known to exist almost exclusively in the chair conformation . The presence of the 2,6-dimethylphenyl group may influence the conformation and stability of the molecule.

Scientific Research Applications

Photoremovable Protecting Groups in Organic Synthesis

One significant application involves the use of dimethylphenyl derivatives as photoremovable protecting groups for carboxylic acids. The study by Zabadal et al. (2001) explores the efficient photoenolization of 2,5-dimethylphenacyl (DMP) esters, leading to the release of free carboxylic acids in high yields. This process is crucial for creating "caged compounds" in biochemistry and organic synthesis, offering a method to protect functional groups temporarily and release them upon light irradiation Zabadal, M., Pelliccioli, A. P., Klán, P., & Wirz, J. (2001).

Fluorescent Phosphinimine Derivatives for Optical Applications

Linxian Xu et al. (2013) have synthesized a fluorescent benzylidene cyclohexanone-containing phosphinimine derivative that shows promise as a reversible optical pH indicator. This compound changes color and fluorescence intensity in response to pH variations, indicating potential applications in sensing and imaging technologies Xu, L., Yue, F., Shi, W., Hui, Y., Mi, H., Ma, F., Tian, Y., & Xie, Z. (2013).

Green Chemistry and Photoreactions

Research by Mortko and Garcia‐Garibay (2005) demonstrates green chemistry strategies using crystal-to-crystal photoreactions for the stereoselective synthesis and decarbonylation of trans-α,α‘-Dialkenoylcyclohexanones. This approach highlights the potential of solid-state reactions in developing environmentally benign chemical processes Mortko, C. J., & Garcia‐Garibay, M. (2005).

Catalyst Development for Chemical Industry

The study by Wang et al. (2011) reports on a catalyst comprising Pd nanoparticles on mesoporous graphitic carbon nitride, showcasing its efficacy in promoting the selective formation of cyclohexanone from phenol in aqueous media. This catalyst demonstrates high activity and selectivity under mild conditions, underlining its utility in the chemical manufacturing of intermediates like cyclohexanone Wang, Y., Yao, J., Li, H., Su, D., & Antonietti, M. (2011).

Synthesis of Heterocyclic Compounds

Another application is in the synthesis of tetrahydro- and hexahydro-dibenzothiophene derivatives, as detailed by Sun, Wang, and Prins (2008). They utilized 2-bromo-3-methylcyclohexanone in the synthesis of these derivatives, contributing to the broader field of heterocyclic chemistry Sun, Y., Wang, H., & Prins, R. (2008).

properties

IUPAC Name

3-(2,6-dimethylphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3,5-6,12H,4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXZEDJTHRQYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642361
Record name 3-(2,6-Dimethylphenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylphenyl)cyclohexanone

CAS RN

486397-33-5
Record name 3-(2,6-Dimethylphenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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